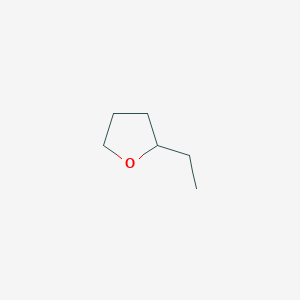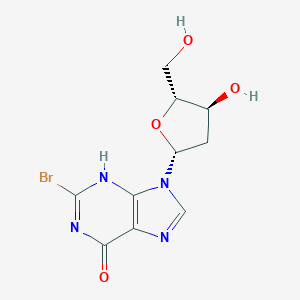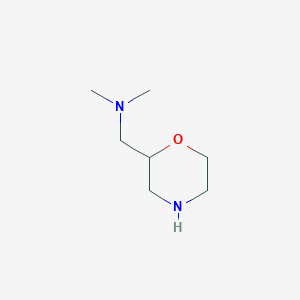
N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Descripción general
Descripción
N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chemical compound involved in various chemical reactions and is used in the synthesis of novel compounds. It is associated with morpholine derivatives, showcasing its significance in organic chemistry and medicinal applications.
Synthesis Analysis
The synthesis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine related compounds involves various chemical reactions. For instance, a novel 1,3-Dithiolane compound related to N,N-dimethyl derivatives has been synthesized through condensation reactions, highlighting the process of creating complex molecules from simpler ones. The structure of such compounds is confirmed using techniques like 1H NMR and X-ray diffractions, demonstrating the detailed approach needed to ascertain molecular configurations (Zhai, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to N,N-Dimethyl-1-(morpholin-2-yl)methanamine is analyzed using various spectroscopic methods. For instance, the crystal structure of certain derivatives has been obtained through X-ray diffractions, showcasing the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's chemical behavior and reactivity (Bakare et al., 2005).
Chemical Reactions and Properties
These compounds engage in diverse chemical reactions, forming complex structures. For example, the reaction between morpholine derivatives and other chemicals leads to the synthesis of novel compounds with potential applications in various fields, including medicinal chemistry. The compounds often exhibit specific reactivity patterns due to their unique structural features (Singh et al., 2000).
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) describes a neurokinin-1 receptor antagonist, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, showing high affinity and oral activity. It's effective in preclinical tests relevant to emesis and depression treatments (Harrison et al., 2001).
Synthesis of Novel Compounds : Zhai Zhi-we (2014) synthesized a novel 1, 3-Dithiolane Compound using N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine. Its structure was confirmed through NMR and X-ray diffractions, showing potential in chemical research (Zhai Zhi-we, 2014).
Chemical Synthesis and Characterization : Bakare et al. (2005) synthesized 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one from natural podocarpic acid, indicating the compound's usefulness in creating derivatives for further chemical investigations (Bakare et al., 2005).
Antifungal Agents : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents effective against Candida and Aspergillus species, indicating potential pharmaceutical applications (Bardiot et al., 2015).
Inhibitor of Squalene Epoxidase : Horie et al. (1990) discovered NB-598, a compound that inhibits cholesterol synthesis in cells by targeting squalene epoxidase. This suggests applications in cholesterol management and cardiovascular disease treatment (Horie et al., 1990).
Synthesis of Unsymmetrical Tetrazine Derivatives : Xu et al. (2012) synthesized two unsymmetrical 1,2,4,5-tetrazine derivatives, including 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl) morpholine, demonstrating the compound's utility in creating complex chemical structures (Xu et al., 2012).
Corrosion Inhibition on Mild Steel : Das et al. (2017) utilized N,N-dimethyl compounds in synthesizing cadmium(II) Schiff base complexes, demonstrating their potential as corrosion inhibitors in engineering applications (Das et al., 2017).
Catalysis in Hydrogenation Reactions : Karabuğa et al. (2015) synthesized N-heterocyclic ruthenium(II) complexes using a derivative of N,N-dimethylmethanamine, indicating the compound's role in enhancing catalytic processes in organic chemistry (Karabuğa et al., 2015).
Safety And Hazards
The safety information for “N,N-Dimethyl-1-(morpholin-2-yl)methanamine” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338-P310, which suggest wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention in case of feeling unwell .
Propiedades
IUPAC Name |
N,N-dimethyl-1-morpholin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQHMMKDOIHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392151 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
CAS RN |
122894-56-8 | |
| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl-morpholin-2-ylmethyl-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





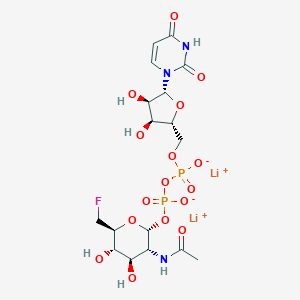
![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)

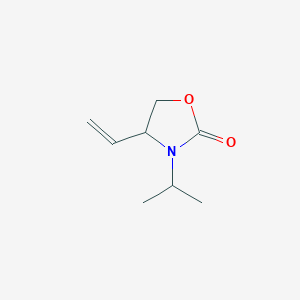
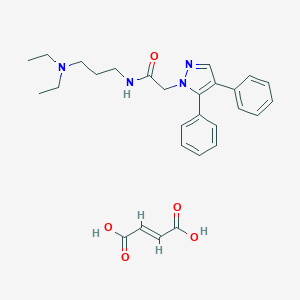
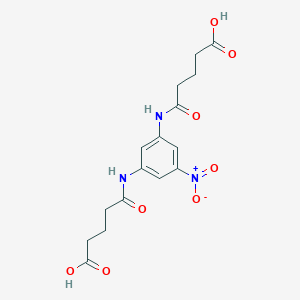
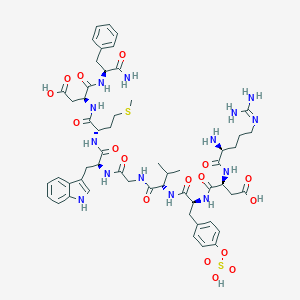
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
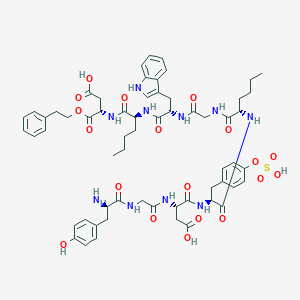
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)
